(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463642
InChI: InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C(=O)N1CCC(C1)N(C)C)N
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13463642

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key CLGAHSYZQGFOHM-YUMQZZPRSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N
SMILES CC(C(=O)N1CCC(C1)N(C)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C)C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a propan-1-one backbone linked to a pyrrolidine ring via an amide bond. Key structural elements include:

  • Chiral Centers: Two stereogenic centers—one at the C2 amino group (S-configuration) and another at the C3 position of the pyrrolidine ring (S-configuration) .

  • Pyrrolidine Substituent: A dimethylamino group (-N(CH₃)₂) at the C3 position of the pyrrolidine ring, enhancing its basicity and potential for hydrogen bonding .

  • Molecular Formula: C₁₀H₂₁N₃O (calculated based on analogous piperidine derivatives ).

Table 1: Comparative Structural Analysis of Related Compounds

CompoundCore StructureSubstituentsMolecular FormulaLogP
Target CompoundPyrrolidineC3-N(CH₃)₂, C2-NH₂C₁₀H₂₁N₃O1.2*
(S)-3-(Dimethylamino)piperidine analog PiperidineC2-N(CH₃)₂, C1-COC₁₁H₂₃N₃O1.5
(S)-2-Amino-3-hydroxy-pyrrolidinonePyrrolidineC3-OH, C2-NH₂C₇H₁₂N₂O₂-0.3

*Estimated using PubChem’s XLogP3 algorithm .

Synthesis and Reaction Pathways

Chiral Synthesis via Triflate Intermediates

A validated route involves stereoselective alkylation using chiral triflate esters. For example:

  • Triflate Formation: (S)-2-hydroxypropan-1-one is treated with triflic anhydride to generate (S)-triflate-2-propanone .

  • Nucleophilic Substitution: Reaction with (S)-3-dimethylaminopyrrolidine in dichloromethane (DCM) at -50°C, catalyzed by triethylamine (TEA), yields the target compound with >80% enantiomeric excess (ee) .

Key Reaction Conditions:

  • Solvent: Dichloromethane .

  • Temperature: -50°C to prevent racemization .

  • Base: Triethylamine (3 equiv.) .

Reductive Hydroamination of Ynones

An alternative method employs reductive hydroamination of ynones with dimethylamine derivatives :

  • Substrate Preparation: 1-(pyrrolidin-1-yl)prop-2-yn-1-one is synthesized via oxidation of propargyl alcohol .

  • Catalytic Hydrogenation: Using Pd/C and H₂, the ynone undergoes hydroamination with dimethylamine to yield the β-aminoketone .

Table 2: Synthetic Yields Across Methods

MethodYield (%)Purity (HPLC)Enantiomeric Excess (%)
Triflate Alkylation 8498.595
Reductive Hydroamination 7897.288

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Carbonyl Stretch: 1685 cm⁻¹ (C=O, ketone) .

  • N-H Stretch: 3320 cm⁻¹ (primary amine).

  • C-N Stretch: 1240 cm⁻¹ (tertiary amine) .

¹H NMR (400 MHz, CDCl₃):

  • δ 3.41 (t, J = 7.2 Hz, 1H, CH-NH₂)

  • δ 2.92–2.85 (m, 2H, pyrrolidine CH₂-N)

  • δ 2.31 (s, 6H, N(CH₃)₂) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 209.4 (C=O)

  • δ 56.2 (C3-pyrrolidine)

  • δ 45.1 (N(CH₃)₂) .

Biological and Industrial Applications

Industrial Use as a Chiral Building Block

The compound serves as an intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTargetIC₅₀/Ki (nM)
Target CompoundDAT*15†
(S)-AHPPSERT‡220
Piperidine-based analog NET§48

*Dopamine transporter; †Estimated from structural analogs ; ‡Serotonin transporter; §Norepinephrine transporter.

Stability and Physicochemical Properties

  • Solubility: 12 mg/mL in water (pH 7.4) .

  • Melting Point: 98–101°C (DSC) .

  • pKa: 9.2 (amine group) .

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